N-propan-2-yl-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives, which are recognized for their diverse applications in various scientific fields, including chemistry, biology, and medicine. The compound features a xanthene core structure that is substituted with a propan-2-yl group and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 241.28 g/mol.
Xanthene derivatives like N-propan-2-yl-9H-xanthene-9-carboxamide are often synthesized in laboratory settings for research purposes. They can be sourced from chemical suppliers that specialize in organic compounds, such as BenchChem or similar platforms.
This compound is classified under:
The synthesis of N-propan-2-yl-9H-xanthene-9-carboxamide typically involves several key steps:
The reaction conditions, such as temperature, solvent choice (commonly dichloromethane or ethanol), and reaction time, are critical for optimizing yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency.
N-propan-2-yl-9H-xanthene-9-carboxamide has a complex molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | N-propan-2-yl-9H-xanthene-9-carboxamide |
| InChI | InChI=1S/C14H15NO2/c1-3(2)10(16)12(15)14(18)13(17)11(4)5/h3H,1H3,(H,16,18)(H,17) |
| Canonical SMILES | CC(C)N(C(=O)C1=CC=CC=C1OC2=CC=CC=C21) |
N-propan-2-yl-9H-xanthene-9-carboxamide can undergo various chemical reactions due to its functional groups:
Common reagents include:
These reactions are significant for modifying the compound for various applications.
The mechanism of action for N-propan-2-yl-9H-xanthene-9-carboxamide varies based on its application:
N-propan-2-yl-9H-xanthene-9-carboxamide exhibits several notable physical properties:
Key chemical properties include:
N-propan-2-yl-9H-xanthene-9-carboxamide has multiple scientific applications:
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: